Isopropylcarbamic chloride

Catalog No.
S786402
CAS No.
38955-43-0
M.F
C4H8ClNO
M. Wt
121.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylcarbamic chloride

CAS Number

38955-43-0

Product Name

Isopropylcarbamic chloride

IUPAC Name

N-propan-2-ylcarbamoyl chloride

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

InChI

InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7)

InChI Key

MFPXPCGVNXPRLZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)Cl

Canonical SMILES

CC(C)NC(=O)Cl

Isopropylcarbamic chloride is an organic compound with the molecular formula C₄H₈ClNO. It is characterized by the presence of a carbamic chloride functional group, which is derived from the reaction of isopropylamine with phosgene or other chlorinating agents. The compound appears as a colorless to pale yellow liquid and is known for its volatility and flammability. Its structure features a central nitrogen atom bonded to an isopropyl group, a carbonyl group, and a chlorine atom, making it a member of the carbamate family.

As mentioned previously, the lack of research on isopropylcarbamic chloride prevents any discussion on its mechanism of action in biological systems.

  • Corrosivity: Carbamoyl chlorides can be corrosive to skin and eyes due to their ability to react with water in tissues [].
  • Toxicity: The toxicity of isopropylcarbamic chloride is unknown, but it's advisable to handle it with caution, assuming potential toxicity until further research is available.
  • Reactivity: Isopropylcarbamic chloride is likely reactive with water and other functional groups, posing potential hazards during handling and storage.

  • Hydrolysis: In the presence of water, isopropylcarbamic chloride can hydrolyze to form isopropyl carbamate and hydrochloric acid:

    C4H8ClNO+H2OC4H9NO2+HCl\text{C}_4\text{H}_8\text{ClNO}+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_9\text{NO}_2+\text{HCl}
  • Reactions with Nucleophiles: It can react with various nucleophiles, such as amines or alcohols, leading to the formation of substituted carbamates.
  • Decomposition: Under certain conditions, isopropylcarbamic chloride may decompose, releasing toxic gases such as hydrogen chloride.

Isopropylcarbamic chloride can be synthesized through several methods:

  • Reaction with Phosgene: The most common method involves reacting isopropylamine with phosgene:

    2 C3H9N+COCl2C4H8ClNO+HCl\text{2 C}_3\text{H}_9\text{N}+\text{COCl}_2\rightarrow \text{C}_4\text{H}_8\text{ClNO}+\text{HCl}
  • Chlorination of Isopropyl Carbamate: Isopropyl carbamate can be chlorinated using thionyl chloride or phosphorus pentachloride to yield isopropylcarbamic chloride.
  • Gas-Phase Synthesis: Recent studies have explored gas-phase synthesis methods using isopropanol and hydrochloric acid over various catalysts, enhancing efficiency and reducing by-products .

Isopropylcarbamic chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and agrochemicals.
  • Chemical Synthesis: Used in the production of carbamate derivatives, which are valuable in organic synthesis.
  • Pesticides: It can be utilized in synthesizing pesticide compounds due to its reactivity with nucleophiles.

Studies on the interactions of isopropylcarbamic chloride with biological systems reveal its potential as a reactive intermediate that can modify proteins or enzymes. Research indicates that it may interact with nucleophilic sites within proteins, affecting their function. Further studies are necessary to fully elucidate these interactions and their implications for toxicity and therapeutic applications.

Isopropylcarbamic chloride shares structural similarities with several other compounds in the carbamate family. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Isopropyl CarbamateC₄H₉NO₂Less reactive than isopropylcarbamic chloride; used as a non-toxic alternative in some applications.
Dimethylcarbamoyl ChlorideC₄H₈ClNSimilar reactivity; used in pesticide synthesis; less volatile than isopropylcarbamic chloride.
Ethyl CarbamateC₄H₉NO₂Used as a food additive; exhibits different biological activities compared to isopropylcarbamic chloride.

Uniqueness

The uniqueness of isopropylcarbamic chloride lies in its specific structure, which combines the properties of both carbamates and chlorides. This dual functionality allows it to participate in diverse

XLogP3

1.4

Wikipedia

Propan-2-ylcarbamyl chloride

Dates

Modify: 2024-04-15

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